molecular formula C22H25N3O4S B14979284 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide

Cat. No.: B14979284
M. Wt: 427.5 g/mol
InChI Key: GFQJWWKLFHSWTG-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring, a pyrrole ring, and a sulfonyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrrole and pyridine rings, followed by the introduction of the sulfonyl and carboxamide groups. Common synthetic routes may involve:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Pyridine Ring: The Hantzsch pyridine synthesis is often used, involving the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Sulfonyl Group: This step typically involves the reaction of the pyrrole derivative with a sulfonyl chloride in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the reaction of the sulfonylated pyrrole with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyridine and pyrrole rings may also participate in π-π stacking interactions or hydrogen bonding, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide: Lacks the isopropyl group, which may affect its binding affinity and specificity.

    N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(methyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide: Contains a methyl group instead of an isopropyl group, potentially altering its chemical properties and reactivity.

Uniqueness

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the isopropyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C22H25N3O4S/c1-14(2)25-16(4)15(3)20(21(25)24-22(26)17-10-12-23-13-11-17)30(27,28)19-8-6-18(29-5)7-9-19/h6-14H,1-5H3,(H,24,26)

InChI Key

GFQJWWKLFHSWTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=NC=C3)C(C)C)C

Origin of Product

United States

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